molecular formula C71H111N15O19 B3332568 Lonodelestat CAS No. 906547-89-5

Lonodelestat

Cat. No.: B3332568
CAS No.: 906547-89-5
M. Wt: 1478.7 g/mol
InChI Key: JMWYNUHGKFJVIB-QGFXQWJDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of POL-6014 involves peptide synthesis techniques, where amino acids are sequentially added to form the desired peptide chain. The process typically includes the following steps:

    Solid-Phase Peptide Synthesis (SPPS): This method involves anchoring the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids.

    Deprotection and Cleavage: After the peptide chain is assembled, the protecting groups are removed, and the peptide is cleaved from the resin.

    Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

For large-scale production, the synthesis of POL-6014 can be optimized by using automated peptide synthesizers and advanced purification methods to ensure high yield and purity. The industrial process also involves stringent quality control measures to maintain consistency and efficacy.

Chemical Reactions Analysis

Types of Reactions

POL-6014 primarily undergoes peptide bond formation during its synthesis. It is designed to be stable and selective, minimizing unwanted side reactions. it can participate in:

    Hydrolysis: Under acidic or basic conditions, the peptide bonds can be hydrolyzed.

    Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide.

Common Reagents and Conditions

    Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) and OxymaPure are commonly used for peptide bond formation.

    Protecting Groups: Fmoc (9-fluorenylmethoxycarbonyl) is used to protect the amino groups during synthesis.

    Cleavage Reagents: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove protecting groups.

Major Products Formed

The primary product is the desired peptide, POL-6014. By-products may include truncated peptides and peptides with incomplete deprotection, which are removed during purification.

Scientific Research Applications

POL-6014 has a wide range of applications in scientific research:

Mechanism of Action

POL-6014 exerts its effects by selectively inhibiting human neutrophil elastase, an enzyme involved in the degradation of elastin and other extracellular matrix proteins. By inhibiting this enzyme, POL-6014 reduces inflammation and tissue damage in the lungs. The molecular target is the active site of neutrophil elastase, where POL-6014 binds competitively and reversibly .

Comparison with Similar Compounds

Similar Compounds

    Sivelestat: Another neutrophil elastase inhibitor used in the treatment of acute lung injury.

    AZD9668: A selective neutrophil elastase inhibitor investigated for COPD.

Uniqueness of POL-6014

POL-6014 stands out due to its high selectivity and potency, as well as its oral bioavailability. Unlike some other inhibitors, POL-6014 has shown promising results in reducing lung inflammation and improving lung function in preclinical and clinical studies .

Properties

IUPAC Name

3-[(3R,9S,12S,15S,18S,24S,30S,33S,36S,39S,42S,45S,48S)-12-(4-aminobutyl)-15-(3-amino-3-oxopropyl)-30-[(2S)-butan-2-yl]-39-[(1R)-1-hydroxyethyl]-33-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-36-methyl-45-octyl-2,8,11,14,17,23,29,32,35,38,41,44,47-tridecaoxo-1,7,10,13,16,22,28,31,34,37,40,43,46-tridecazapentacyclo[46.3.0.03,7.018,22.024,28]henpentacontan-42-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C71H111N15O19/c1-6-8-9-10-11-12-19-46-60(94)76-48(30-32-56(91)92)63(97)82-58(42(5)88)67(101)74-41(4)59(93)80-50(39-87)64(98)81-57(40(3)7-2)71(105)86-37-18-24-54(86)70(104)84-35-16-22-52(84)66(100)78-47(29-31-55(73)90)62(96)75-45(20-13-14-33-72)61(95)79-49(38-43-25-27-44(89)28-26-43)68(102)85-36-17-23-53(85)69(103)83-34-15-21-51(83)65(99)77-46/h25-28,40-42,45-54,57-58,87-89H,6-24,29-39,72H2,1-5H3,(H2,73,90)(H,74,101)(H,75,96)(H,76,94)(H,77,99)(H,78,100)(H,79,95)(H,80,93)(H,81,98)(H,82,97)(H,91,92)/t40-,41-,42+,45-,46-,47-,48-,49-,50-,51-,52-,53+,54-,57-,58-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWYNUHGKFJVIB-QGFXQWJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N1)CC6=CC=C(C=C6)O)CCCCN)CCC(=O)N)C(C)CC)CO)C)C(C)O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@@H]4C(=O)N5CCC[C@H]5C(=O)N1)CC6=CC=C(C=C6)O)CCCCN)CCC(=O)N)[C@@H](C)CC)CO)C)[C@@H](C)O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C71H111N15O19
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1478.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906547-89-5
Record name Lonodelestat
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906547895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LONODELESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SD2VOV3MF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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